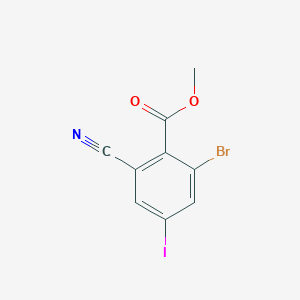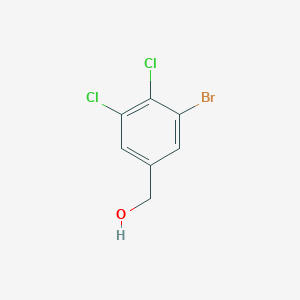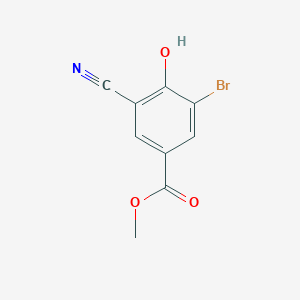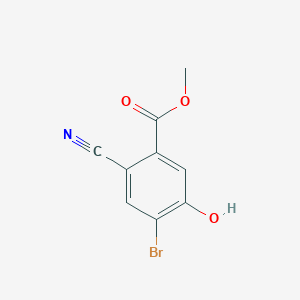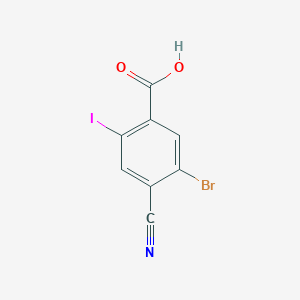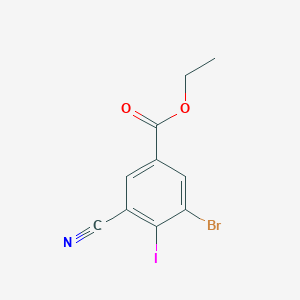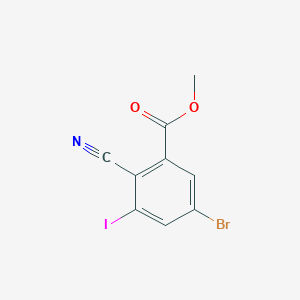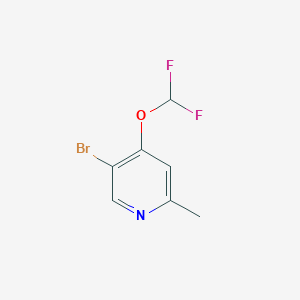
4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride
Vue d'ensemble
Description
“4-Chlorobenzenesulfonyl chloride” is a chemical compound used in laboratory settings . It’s also known as “4-Chlorobenzene-1-sulfonyl Chloride” and "4-Chlorophenylsulfonyl Chloride" .
Synthesis Analysis
The synthesis of “4-chlorobenzenesulfonyl chloride” involves the reaction of chlorobenzene with chlorosulfonic acid in a halogenated aliphatic hydrocarbon . The resulting reaction mixture is then washed with water and separated to obtain 4-chlorobenzenesulfonyl chloride .
Molecular Structure Analysis
The molecular formula of “4-Chlorobenzenesulfonyl chloride” is ClC6H4SO2Cl . Its molecular weight is 211.07 .
Chemical Reactions Analysis
The chemical reactions involving “4-Chlorobenzenesulfonyl chloride” are typically electrophilic aromatic substitution reactions . For example, it can react with an aromatic nucleus to produce the corresponding sulfonyl chloride .
Physical And Chemical Properties Analysis
“4-Chlorobenzenesulfonyl chloride” is a solid substance with an off-white appearance . It has a melting point range of 50 - 52 °C and a boiling point of 141 °C at 15 mmHg .
Applications De Recherche Scientifique
Maillard Reaction Studies
The compound has been used as a model in Maillard reaction studies, specifically investigating the formation of colored compounds during reactions with D-glucose, which is relevant for understanding the chemical basis of browning in foods and the formation of potentially harmful compounds in processed foods (Lerche, Pischetsrieder & Severin, 2002).
Kinetic Studies in Microemulsions
Studies have investigated the kinetics of butylaminolysis reactions of certain compounds in microemulsions. The observed kinetic behavior provided insights into reaction mechanisms and the influence of microemulsion composition on reaction rates, contributing to our understanding of chemical reactions in heterogeneous systems (García‐Río, Mejuto & Pérez-Lorenzo, 2006).
Chemical Synthesis and Education
The compound has been used in the chemical synthesis of bupropion (Zyban, Wellbutrin), an important antidepressant and anti-smoking medication. The research on its synthesis is also used for educational purposes, demonstrating a practical application of organic chemistry principles (Perrine, Ross, Nervi & Zimmerman, 2000).
Biomedical Applications
Research has explored the use of butylamine derivatives for modifying hyaluronan (HA), a substance widely used in clinical and biomedical applications. Chemical modification of HA with butylamine can optimize its properties, making it a valuable biomaterial for drug delivery and regenerative medicine (Petta, Eglin, Grijpma & D’Este, 2016).
Gas Sensing Technologies
Research has focused on the synthesis of materials for gas sensing applications, particularly for detecting organic amines like n-butylamine, which are important in food and medical industries. These studies are crucial for developing technologies to monitor harmful substances and ensure safety and quality in various industries (Kaneti, Liu, Zhang, Bu, Yuan, Jiang & Yu, 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfonylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S.ClH/c11-9-3-5-10(6-4-9)15(13,14)8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMBYUISWFVLON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


